molecular formula C13H11ClN2O3 B14114259 (E)-3-((2-(4-chlorophenyl)hydrazono)methyl)-4-hydroxy-6-methyl-2H-pyran-2-one

(E)-3-((2-(4-chlorophenyl)hydrazono)methyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B14114259
M. Wt: 278.69 g/mol
InChI Key: WESUYTAMNDDMTJ-CHHVJCJISA-N
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Description

3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyranone ring, a chlorophenyl group, and a hydrazone linkage. Its molecular formula is C14H13ClN2O3, and it has a molecular weight of 292.72 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzymatic activities or disrupt cellular processes. Additionally, its chlorophenyl group may interact with biological membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one lies in its specific structural features, such as the combination of a pyranone ring with a hydrazone linkage and a chlorophenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

3-[(Z)-[(4-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C13H11ClN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3/b15-7-

InChI Key

WESUYTAMNDDMTJ-CHHVJCJISA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N\NC2=CC=C(C=C2)Cl)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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